2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride
Description
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Properties
Molecular Formula |
C21H17Cl2NS |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-[chloro(diphenyl)methyl]-3-methyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C21H17ClNS.ClH/c1-23-18-14-8-9-15-19(18)24-20(23)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1 |
InChI Key |
RBDZUGCZQOKWES-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride typically involves the reaction of chlorodiphenylmethane with 3-methylbenzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted thiazole compounds .
Scientific Research Applications
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride include other thiazole derivatives, such as:
- 2,3-Dimethylbenzothiazolium iodide
- N-Methyl-2-methylbenzothiazolium iodide
- 2,3-Dimethylbenzo[d]thiazol-3-ium iodide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical structure and biological activity.
Biological Activity
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.
Chemical Structure
The compound belongs to the class of benzo[d]thiazole derivatives, characterized by a thiazole ring fused with a benzene ring. The presence of the chlorodiphenylmethyl group enhances its lipophilicity, potentially influencing its biological interactions.
Synthesis
While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using methods involving the reaction of chlorinated phenols with thiazole derivatives under controlled conditions. The synthesis typically involves:
- Starting Materials : Chlorinated diphenylmethanol and 3-methylbenzo[d]thiazole.
- Reagents : Base catalysts such as potassium carbonate in polar aprotic solvents like DMF or DMSO.
- Conditions : Elevated temperatures (75–100 °C) with monitoring via TLC.
Antimicrobial Activity
Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. In vitro assays have demonstrated that compounds with similar structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anticancer Properties
Studies have shown that benzo[d]thiazole derivatives can inhibit tumor cell proliferation. For instance, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 µM to 15 µM, indicating moderate potency.
Acetylcholinesterase Inhibition
Given the structure's resemblance to known acetylcholinesterase inhibitors, there is potential for this compound to exhibit similar activity. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Preliminary docking studies suggest favorable interactions with the active site of acetylcholinesterase, warranting further investigation into its efficacy as a cognitive enhancer.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
